molecular formula C10H20N2O2 B057727 (R)-3-Boc-aminopiperidine CAS No. 309956-78-3

(R)-3-Boc-aminopiperidine

Cat. No. B057727
M. Wt: 200.28 g/mol
InChI Key: WUOQXNWMYLFAHT-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aminopiperidines, including "(R)-3-Boc-aminopiperidine," are a class of compounds that have attracted attention due to their utility in various chemical syntheses and potential biomedical applications. They serve as key intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

Synthesis Analysis

The synthesis of aminopiperidines and related compounds involves multistep chemical reactions that often start from basic piperidine structures. The introduction of the Boc (tert-butoxycarbonyl) group is a common strategy to protect amine functionalities during synthetic procedures, allowing for selective reactions at other sites of the molecule. Such strategies are crucial for constructing complex molecules with high specificity (Aceña, Sorochinsky, & Soloshonok, 2014; Kiss, Kardos, Vass, & Fülöp, 2018).

Molecular Structure Analysis

The molecular structure of aminopiperidines is characterized by the presence of a piperidine ring, a six-membered ring containing one nitrogen atom. The "(R)-3-Boc-aminopiperidine" specifically refers to the stereochemistry at the 3rd position, indicating a specific three-dimensional arrangement of the molecule, which can significantly influence its chemical reactivity and interaction with biological targets.

Chemical Reactions and Properties

Aminopiperidines can undergo various chemical reactions, including but not limited to, nucleophilic substitution, elimination, and addition reactions. The presence of the Boc group affects the molecule's reactivity by protecting the amine nitrogen, thus directing reactions towards other functional groups (Sanda & Endo, 1999).

Scientific Research Applications

Synthesis of Protected Aminopiperidine Derivatives

  • Scientific Field : Organic Chemistry .
  • Summary of Application : “®-3-Boc-aminopiperidine” is used in the synthesis of protected 3-aminopiperidine derivatives . These derivatives are important in the field of organic chemistry as they can be used as building blocks in the synthesis of various complex molecules .
  • Methods of Application : The process involves multi-enzyme cascades utilizing variants of galactose oxidase and imine reductase. This leads to the successful conversion of N-Cbz-protected L-ornithinol and L-lysinol to L-3-N-Cbz-aminopiperidine and L-3-N-Cbz-aminoazepane respectively .
  • Results or Outcomes : The reactions were streamlined into one-pot to prevent potential racemization of key labile intermediates, leading to products with high enantiopurity . The isolated yield was up to 54% .

Preparation of ®-3-Boc-aminopiperidine

  • Scientific Field : Chemical Engineering .
  • Summary of Application : “®-3-Boc-aminopiperidine” is prepared from N-Cbz-3-piperidinecarboxylic acid . The method is mild in reaction conditions, safe, reliable, excellent in process stability, low in energy consumption, high in yield, green, environment-protective and suitable for industrial production .
  • Methods of Application : The preparation method includes several steps such as chiral resolution with R-phenylethylamine, acid-amide condensation reaction, Hofmann degradation reaction, protection with di-tert-butyl dicarbonate, and hydrogenation and Cbz-removal reaction .
  • Results or Outcomes : The method resulted in the successful preparation of ®-3-Boc-aminopiperidine .

Safety And Hazards

This would involve studying the compound’s toxicity and any risks associated with its use. It might also include information on how to handle and store the compound safely.


Future Directions

This would involve discussing potential future research directions. Are there unanswered questions about the compound’s properties or reactivity? Could it have potential applications in areas such as medicine or materials science?


properties

IUPAC Name

tert-butyl N-[(3R)-piperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-5-4-6-11-7-8/h8,11H,4-7H2,1-3H3,(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOQXNWMYLFAHT-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363796
Record name (R)-3-Boc-aminopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Boc-aminopiperidine

CAS RN

309956-78-3
Record name (R)-3-Boc-aminopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R)-3-Aminopiperidine, 3-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of tert-butyl 3-pyridinylcarbamate (2.2 g) and 5% rhodium on carbon (200 mg) in ethanol (50 mL) at 25° C. in a paar apparatus was stirred under hydrogen at 60 pounds per square inch for 24 hours, filtered through diatomaceous earth (Celite®), and concentrated. 1H NMR (300 MHz, CDCl3) δ 5.86 (b, 1H), 3.59 (b, 1H), 3.07 (dd, 1H), 2.84 (m, 1H), 2.68 (m, 1H), 2.55 (m, 1H), 2.10 (s, 1H), 1.82 (m, 1H), 1.68 (m, 1H), 1.50 (m, 1H), 1.46 (s, 9H).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of benzyl 3-[(tert-butoxycarbonyl)amino]-1-piperidinecarboxylate (2.25 g, 6.73 mmol) and 10% Pd/C (0.229 g) in EtOH (20 mL) was stirred at room temperature under a hydrogen atmosphere (1 atm) for 14 hrs. The catalyst was removed by filtration through Celite®, and the filtrate was concentrated under reduced pressure to give tert-butyl 3-piperidinylcarbamate as a solid (1.22 g, yield; 91%).
Quantity
2.25 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.229 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

25 ml of diethylamine was added to 250 ml of an ethanol solution of 1.88 g of 9H-fluoren-9-ylmethyl 3-t-butoxycarbonylaminopiperidine-1-carboxylate, and the mixture was stirred at room temperature for 18 hours. After the solution had been concentrated under reduced pressure, the residue was dissolved in a mixture consisting of 150 ml of toluene and 100 ml of 10% aqueous citric acid solution. The aqueous layer was made alkaline with a 5N aqueous sodium hydroxide solution, and then extracted twice with 100 ml of dichloromethane. The organic layers were combined together, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give 0.79 g of the title compound.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-Boc-aminopiperidine
Reactant of Route 2
(R)-3-Boc-aminopiperidine
Reactant of Route 3
(R)-3-Boc-aminopiperidine
Reactant of Route 4
Reactant of Route 4
(R)-3-Boc-aminopiperidine
Reactant of Route 5
(R)-3-Boc-aminopiperidine
Reactant of Route 6
(R)-3-Boc-aminopiperidine

Citations

For This Compound
10
Citations
G Matulevičiūtė, N Kleizienė, G Račkauskienė… - RSC …, 2023 - pubs.rsc.org
In this study, we prepared a series of new N-(aminocycloalkylene)amino acid derivatives for use in chiral building blocks. The method was based on the conversion of enantiopure α-…
Number of citations: 8 pubs.rsc.org
H Zhang, L Sun, L Zou, W Hui, L Liu, Q Zou… - … of Pharmaceutical and …, 2016 - Elsevier
A sensitive, selective and stability indicating reversed-phase LC method was developed for the determination of process related impurities of Trelagliptin succinate in bulk drug. Six …
Number of citations: 20 www.sciencedirect.com
H Wang, K Chen, B Lin, J Kou, L Li, S Wu… - … Process Research & …, 2022 - ACS Publications
A design of experiments (DoE) approach was applied to the development and optimization of the manufacturing process to prepare linagliptin. DoE techniques such as a central …
Number of citations: 1 pubs.acs.org
E Gudelis, S Krikštolaitytė, M Stančiauskaitė… - Molecules, 2023 - mdpi.com
In this paper, a simple and efficient synthetic route for the preparation of new heterocyclic amino acid derivatives containing azetidine and oxetane rings was described. The starting (N-…
Number of citations: 1 www.mdpi.com
DP Mould, C Alli, U Bremberg, S Cartic… - Journal of Medicinal …, 2017 - ACS Publications
Inhibition of lysine specific demethylase 1 (LSD1) has been shown to induce the differentiation of leukemia stem cells in acute myeloid leukemia (AML). Irreversible inhibitors developed …
Number of citations: 40 pubs.acs.org
DP Mould, U Bremberg, AM Jordan, M Geitmann… - Bioorganic & Medicinal …, 2017 - Elsevier
A series of reversible inhibitors of lysine specific demethylase 1 (LSD1) with a 5-hydroxypyrazole scaffold have been developed from compound 7, which was identified from the patent …
Number of citations: 18 www.sciencedirect.com
DA Pissarnitski, Z Zhao, D Cole, WL Wu… - Bioorganic & Medicinal …, 2016 - Elsevier
Molecular modeling of unbound tricyclic guanine scaffolds indicated that they can serve as effective bioisosteric replacements of xanthines. This notion was further confirmed by a …
Number of citations: 11 www.sciencedirect.com
S Xu, Q Hao, H Li, Z Liu, W Zhou - Organic Process Research & …, 2017 - ACS Publications
An improved process for the synthesis of antidiabetic drug trelagliptin succinate through unprotected (R)-3-aminopiperidine was described. The impurity profile with different conditions …
Number of citations: 9 pubs.acs.org
RA Gallego, L Bernier, H Chen… - Journal of Medicinal …, 2023 - ACS Publications
Immune activating agents represent a valuable class of therapeutics for the treatment of cancer. An area of active research is expanding the types of these therapeutics that are …
Number of citations: 3 pubs.acs.org
HX Ding, KKC Liu, SM Sakya, AC Flick… - Bioorganic & medicinal …, 2013 - Elsevier
New drugs are introduced to the market every year and each represents a privileged structure for its biological target. These new chemical entities (NCEs) provide insights into …
Number of citations: 94 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.